5-Isobutylimidazolidine-2,4-dione

Description

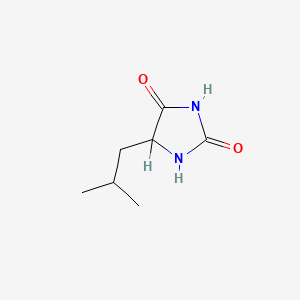

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-methylpropyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-4(2)3-5-6(10)9-7(11)8-5/h4-5H,3H2,1-2H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRZLHCGXUHRIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875684 | |

| Record name | 2,4-IMIDAZOLIDINEDIONE, 5-(2-METHYLPROPYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58942-03-3, 67337-73-9, 55666-11-0 | |

| Record name | 5-Isobutylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058942033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Imidazolidinedione, 5-(2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067337739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 67337-73-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-IMIDAZOLIDINEDIONE, 5-(2-METHYLPROPYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Imidazolidinedione, 5-(2-methylpropylidene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Isobutylimidazolidine-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for 5-Isobutylimidazolidine-2,4-dione. This guide synthesizes information from the broader class of imidazolidine-2,4-dione (hydantoin) derivatives to provide a comprehensive technical overview of its potential chemical properties, synthesis, and biological activities.

Introduction to this compound

This compound, also known as 5-isobutylhydantoin, is a chemical compound belonging to the hydantoin class of heterocyclic organic molecules. The hydantoin scaffold (imidazolidine-2,4-dione) is a five-membered ring containing two nitrogen atoms and two carbonyl groups. This core structure is a well-established pharmacophore found in a variety of clinically significant drugs, including the anticonvulsant phenytoin, the antiarrhythmic agent azimilide, and the antibacterial drug nitrofurantoin.[1] The biological activity of hydantoin derivatives is largely influenced by the nature of the substituents at the C-5 position of the ring.[2][3]

Chemical Properties

| Property | Value/Description | Source |

| CAS Number | 67337-73-9 | Inferred from chemical supplier databases |

| Molecular Formula | C7H12N2O2 | Calculated |

| Molecular Weight | 156.18 g/mol | Calculated |

| Structure | Imidazolidine-2,4-dione ring with an isobutyl group at the 5-position. | Inferred |

| Solubility | Expected to have moderate solubility in organic solvents and limited solubility in water. | Inferred |

| Reactivity | The N-H protons are acidic and can be deprotonated. The carbonyl groups are susceptible to nucleophilic attack. | General chemical principles |

Synthesis of this compound

Several general methods for the synthesis of 5-substituted hydantoins are well-established and could be adapted for the preparation of this compound.

Urech Hydantoin Synthesis

This method involves the reaction of an amino acid with potassium cyanate, followed by acid-catalyzed cyclization of the resulting ureido derivative.[1][4]

Experimental Protocol (General):

-

Esterification of the Amino Acid: The starting amino acid, in this case, leucine (which has an isobutyl side chain), is first converted to its corresponding ester hydrochloride by reacting it with an alcohol (e.g., ethanol) in the presence of hydrogen chloride gas.

-

Formation of the Ureido Derivative: The amino acid ester hydrochloride is then treated with an aqueous solution of potassium cyanate. This results in the formation of the corresponding ureido acid or ester.

-

Cyclization: The ureido derivative is heated in the presence of a strong acid (e.g., hydrochloric acid) to induce cyclization and formation of the 5-isobutylhydantoin.[1]

Bucherer-Bergs Reaction

This is a one-pot synthesis that involves the reaction of a ketone or aldehyde with ammonium carbonate and a cyanide source (e.g., potassium cyanide or sodium cyanide).[4][5] For 5-isobutylhydantoin, the starting carbonyl compound would be isovaleraldehyde.

Experimental Protocol (General):

-

A mixture of the aldehyde (isovaleraldehyde), ammonium carbonate, and potassium cyanide in a suitable solvent (often a mixture of ethanol and water) is heated in a sealed vessel.

-

The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin.

-

The product, 5-isobutylhydantoin, precipitates from the reaction mixture upon cooling and can be isolated by filtration.

General workflow for the Bucherer-Bergs synthesis of 5-isobutylhydantoin.

Potential Biological Activities and Mechanisms of Action

Based on the extensive research on other 5-substituted hydantoin derivatives, this compound may exhibit a range of biological activities.

Anticonvulsant Activity

Hydantoins are a well-known class of anticonvulsant drugs.[6] The prototypical drug, phenytoin (5,5-diphenylhydantoin), exerts its effects by modulating voltage-gated sodium channels.[7]

Potential Mechanism of Action: this compound may act by binding to the inactive state of voltage-gated sodium channels in neurons. This would slow the rate of recovery from inactivation, thereby limiting the repetitive firing of action potentials that is characteristic of seizures.[7]

Postulated mechanism of anticonvulsant action for 5-isobutylhydantoin.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test This is a standard preclinical model for identifying anticonvulsant activity.

-

Animal Model: Mice or rats are typically used.

-

Drug Administration: The test compound (this compound) is administered, usually intraperitoneally, at various doses.

-

Induction of Seizure: After a set period for drug absorption, a brief electrical stimulus is delivered via corneal or pinnal electrodes to induce a tonic-clonic seizure.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension (the ED50) is calculated. Neurotoxicity is often assessed in parallel using the rotarod test.[8]

Anticancer Activity

Numerous hydantoin derivatives have demonstrated antiproliferative activity against various cancer cell lines.[9][10] The mechanism of action can vary widely depending on the specific substitutions on the hydantoin ring.

Potential Mechanisms of Action:

-

Cell Cycle Arrest: Some hydantoin derivatives have been shown to induce cell cycle arrest at different phases (e.g., G0/G1 or S phase), preventing cancer cell proliferation.[11]

-

Induction of Apoptosis: The compound could trigger programmed cell death in cancer cells.

-

Enzyme Inhibition: Hydantoins can act as inhibitors of various enzymes crucial for cancer cell survival and proliferation, such as sirtuins.[9]

Experimental Protocol: MTT Assay for Cytotoxicity The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Culture: Cancer cell lines (e.g., HepG2, MCF-7) are plated in 96-well plates and allowed to adhere overnight.[12][13]

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength.

-

Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.[12]

Antimicrobial Activity

Hydantoin derivatives have also been reported to possess antibacterial and antifungal properties.[5]

Potential Mechanism of Action: The mechanism of antimicrobial action is not as well-defined as for anticonvulsant activity but may involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data for Related Hydantoin Derivatives

The following tables summarize quantitative data for various hydantoin derivatives, which can serve as a reference for potential studies on this compound.

Table 1: Anticonvulsant Activity of Selected Hydantoin Derivatives

| Compound | Animal Model | Test | ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Protective Index (TD50/ED50) |

| Phenytoin | Mouse | MES | 9.5 | 69 | 7.3 |

| Mephenytoin | Mouse | MES | 13 | 100 | 7.7 |

| Ethotoin | Mouse | MES | 35 | 180 | 5.1 |

Data compiled from general knowledge in the field of anticonvulsant drug discovery.

Table 2: In Vitro Anticancer Activity of Selected Hydantoin Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| (Z)-5-(4-fluorobenzylidene)imidazolidine-2,4-dione | HepG2 | MTT | > 50 | [12] |

| 3-benzyl-5-benzylidenehydantoin derivative | SIRT1/SIRT2 | Enzyme Inhibition | ~10-20 | [9] |

| anti-5c (a 3,5-disubstituted hydantoin) | MCF7 | MTT | 4.5 | [2] |

| anti-5c (a 3,5-disubstituted hydantoin) | HFF1 (non-tumor) | MTT | 12.0 | [2] |

Conclusion

This compound is a member of the pharmacologically significant hydantoin family. While direct experimental data for this specific compound is scarce, the extensive literature on related 5-substituted hydantoins suggests its potential for a range of biological activities, including anticonvulsant, anticancer, and antimicrobial effects. The synthetic routes and experimental protocols outlined in this guide provide a solid foundation for future research into the therapeutic potential of this compound. Further investigation is warranted to elucidate its specific mechanisms of action and to evaluate its efficacy and safety profile.

References

- 1. ikm.org.my [ikm.org.my]

- 2. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydantoin - Wikipedia [en.wikipedia.org]

- 5. ijres.org [ijres.org]

- 6. benchchem.com [benchchem.com]

- 7. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]

- 8. Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]

- 10. Imidazolidine Derivatives in Cancer Research: What is known? [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

- 13. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

5-Isobutylimidazolidine-2,4-dione CAS number and chemical data

CAS Number: 67337-73-9

Molecular Formula: C₇H₁₂N₂O₂

This technical guide provides a comprehensive overview of 5-Isobutylimidazolidine-2,4-dione, also known as 5-isobutylhydantoin. Due to the limited availability of specific experimental data for this particular compound in publicly accessible literature, this paper focuses on its fundamental chemical properties, a generalized synthesis approach, and the known biological activities of the broader hydantoin class of compounds. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals.

Chemical Data

A summary of the key chemical identifiers and properties for this compound is presented in Table 1.

Table 1: Chemical Data for this compound

| Property | Value | Source |

| CAS Number | 67337-73-9 | [1][2] |

| Molecular Formula | C₇H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 156.18 g/mol | [1][2] |

| IUPAC Name | 5-(2-methylpropyl)imidazolidine-2,4-dione | |

| Common Name | 5-Isobutylhydantoin | |

| Appearance | Brown powder (based on supplier data) | |

| Purity | ≥95% (typical for commercial samples) | |

| Storage | Sealed refrigeration |

Experimental Protocols

Generalized Bucherer-Bergs Synthesis of this compound

This protocol is a generalized procedure based on the well-established Bucherer-Bergs reaction, adapted for the synthesis of this compound from isovaleraldehyde.

Objective: To synthesize this compound via the Bucherer-Bergs reaction.

Reactants:

-

Isovaleraldehyde (3-methylbutanal)

-

Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

Ethanol (or an aqueous-alcoholic mixture)

-

Hydrochloric Acid (HCl) for workup

Procedure:

-

In a well-ventilated fume hood, a mixture of isovaleraldehyde, potassium cyanide, and ammonium carbonate is prepared in a suitable solvent, typically ethanol or an aqueous ethanol mixture. The typical molar ratio of aldehyde:cyanide:carbonate is approximately 1:2:2.[3]

-

The reaction mixture is heated under reflux at a temperature ranging from 60 to 100°C.[3][4] The reaction time can vary from several hours to over a day, depending on the specific substrate and conditions.

-

The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then carefully acidified with hydrochloric acid to a pH of approximately 6-7. This step should be performed with extreme caution in a fume hood due to the potential release of hydrogen cyanide gas. Acidification protonates the hydantoin, causing it to precipitate.[3]

-

The precipitated crude product is collected by filtration.

-

The crude this compound is then purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the final product.

Safety Precautions: This reaction involves the use of highly toxic cyanide salts. All procedures must be carried out in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment, including gloves and safety goggles. A cyanide antidote kit should be readily available.

Below is a DOT script for the logical workflow of the Bucherer-Bergs synthesis.

Spectroscopic and Chromatographic Data

Specific spectroscopic and chromatographic data for this compound are not available in the reviewed literature. However, based on the general characteristics of similar hydantoin structures, the expected data are summarized below.

Table 2: Predicted Spectroscopic and Chromatographic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the isobutyl group protons (methyl, methylene, and methine) and the N-H protons of the hydantoin ring. |

| ¹³C NMR | Resonances for the carbonyl carbons of the hydantoin ring, the C5 carbon bearing the isobutyl group, and the carbons of the isobutyl substituent. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3200 cm⁻¹), C=O stretching of the urea carbonyls (typically two bands in the region of 1700-1780 cm⁻¹), and C-H stretching and bending vibrations of the isobutyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (156.18 g/mol ) and fragmentation patterns consistent with the loss of the isobutyl group or parts thereof. |

| HPLC | Retention time will be dependent on the column and mobile phase used. A reversed-phase column would be a typical starting point for method development. |

Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the hydantoin scaffold is a well-known pharmacophore present in a variety of biologically active molecules. The biological activities of hydantoin derivatives are diverse and depend on the nature and position of the substituents on the hydantoin ring.

General Biological Activities of Hydantoin Derivatives

Hydantoin-containing compounds have been investigated for a wide range of therapeutic applications, including:

-

Anticancer Activity: Some hydantoin derivatives have been shown to exhibit anticancer properties through various mechanisms.

-

Anticonvulsant Activity: The hydantoin ring is a core structure in several antiepileptic drugs.

-

Antimicrobial Activity: Various derivatives have demonstrated activity against bacteria and fungi.

-

Enzyme Inhibition: Hydantoins have been designed to inhibit a range of enzymes.

Potential Signaling Pathway Interactions

Based on the activities of other hydantoin derivatives, this compound could potentially interact with several signaling pathways. Two prominent examples are the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase (HDAC) pathways.

EGFR Signaling Pathway: Certain hydantoin derivatives act as inhibitors of EGFR, a key regulator of cell proliferation and survival. Inhibition of EGFR blocks downstream signaling cascades, such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are often dysregulated in cancer.

The following DOT script illustrates the general mechanism of EGFR inhibition by hydantoin derivatives.

HDAC Inhibition: Some hydantoins function as histone deacetylase (HDAC) inhibitors. By preventing the removal of acetyl groups from histones, these compounds can lead to a more open chromatin structure, allowing for the expression of tumor suppressor genes that are silenced in cancer cells.

Conclusion

This compound is a hydantoin derivative with limited specific data in the public domain. This technical guide has provided its fundamental chemical properties and a generalized synthesis protocol based on the Bucherer-Bergs reaction. While direct experimental evidence for its biological activity is lacking, the well-documented and diverse pharmacological roles of the hydantoin scaffold suggest that this compound could be a valuable starting point for further investigation in drug discovery and development. Future research should focus on the specific synthesis, purification, and characterization of this compound, followed by screening for various biological activities to elucidate its potential therapeutic applications.

References

- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 67337-73-9 | 5-(2-methylpropyl)imidazolidine-2,4-dione - Synblock [synblock.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction [organic-chemistry.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 5-Isobutylimidazolidine-2,4-dione: Discovery, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-isobutylimidazolidine-2,4-dione, also known as 5-isobutylhydantoin. While specific historical records detailing the initial discovery of this particular compound are not extensively documented in publicly accessible literature, its origins are intrinsically linked to the broader history of hydantoin chemistry. The synthesis of such 5-substituted hydantoins was made possible through the development of the Bucherer-Bergs reaction in the early 20th century. This guide covers the historical context, detailed synthetic methodologies, and the established protocols for evaluating the biological activities characteristic of the hydantoin class of compounds, such as anticonvulsant, antimicrobial, and anticancer properties.

Discovery and History

The history of this compound is rooted in the discovery of the hydantoin ring system and the subsequent development of synthetic methods to create its derivatives. The first synthesis of a hydantoin, specifically 5,5-dimethylhydantoin, was observed serendipitously by Ciamician and Silber in 1905 from a mixture of acetone and hydrocyanic acid exposed to sunlight.[1][2] However, the systematic synthesis of 5-substituted and 5,5-disubstituted hydantoins became widely accessible with the advent of the Bucherer-Bergs reaction.

In 1929, Hans Theodor Bucherer and Walter Bergs developed a multicomponent reaction that allowed for the synthesis of hydantoins from carbonyl compounds (aldehydes or ketones), cyanides, and ammonium carbonate.[1][2] Bucherer later improved upon this method, demonstrating that it could be performed at lower temperatures and pressures.[1] This reaction provided a straightforward and efficient route to a wide variety of hydantoin derivatives, including those with alkyl substituents at the 5-position. Given that isobutyraldehyde is a readily available starting material, it is highly probable that this compound was first synthesized via the Bucherer-Bergs reaction.

The hydantoin scaffold quickly gained prominence in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[3] This has led to the synthesis and evaluation of a vast number of substituted hydantoins for various therapeutic applications.

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the Bucherer-Bergs reaction. This one-pot, multicomponent reaction is valued for its simplicity and efficiency.

2.1. Bucherer-Bergs Reaction

The reaction proceeds by treating an aldehyde or ketone, in this case, isobutyraldehyde, with an alkali metal cyanide (such as potassium or sodium cyanide) and ammonium carbonate. The reaction is typically carried out in a solvent such as aqueous ethanol and heated to facilitate the reaction.[1][2]

Reaction Scheme:

Isobutyraldehyde + KCN + (NH₄)₂CO₃ → this compound

Mechanism of the Bucherer-Bergs Reaction:

The mechanism of the Bucherer-Bergs reaction involves several key steps:

-

Formation of an aminonitrile from the starting aldehyde.

-

Reaction of the aminonitrile with carbon dioxide (derived from ammonium carbonate) to form a carbamic acid derivative.

-

Intramolecular cyclization to form a 5-imino-oxazolidin-2-one intermediate.

-

Rearrangement of the intermediate to the final hydantoin product.[1]

2.2. Experimental Protocol: General Procedure for the Bucherer-Bergs Synthesis of 5-Substituted Hydantoins

The following is a general experimental protocol for the synthesis of a 5-substituted hydantoin from an aldehyde, which can be adapted for the synthesis of this compound from isobutyraldehyde.

Materials:

-

Aldehyde (e.g., Isobutyraldehyde)

-

Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl) for acidification

-

Reaction vessel equipped with a reflux condenser and stirring mechanism

Procedure:

-

In a suitable reaction vessel, dissolve ammonium carbonate in water.

-

Add the aldehyde (e.g., isobutyraldehyde) to the ammonium carbonate solution.

-

In a separate container, dissolve potassium cyanide in water. Caution: Cyanides are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Slowly add the potassium cyanide solution to the aldehyde-ammonium carbonate mixture with constant stirring.

-

Add ethanol to the reaction mixture to ensure all components remain in solution.

-

Heat the reaction mixture to reflux (typically 60-100°C) and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4][5]

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 1-2. This will cause the hydantoin product to precipitate.

-

Collect the precipitated product by filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[4]

Biological Activities and Evaluation

While specific quantitative data for the biological activities of this compound are not extensively reported, the hydantoin scaffold is a well-known pharmacophore with a broad range of biological effects. The isobutyl substituent at the 5-position is expected to influence the lipophilicity and steric properties of the molecule, thereby modulating its biological activity.

3.1. Anticonvulsant Activity

Hydantoin derivatives, most notably phenytoin (5,5-diphenylhydantoin), are a cornerstone in the treatment of epilepsy. Their primary mechanism of action is the modulation of voltage-gated sodium channels in neurons.

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used animal model to screen for anticonvulsant activity against generalized tonic-clonic seizures.

Animals:

-

Male ICR mice (or other suitable rodent strain)

Procedure:

-

Administer the test compound (this compound) intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent alone.

-

After a predetermined time (e.g., 30 or 60 minutes), subject each animal to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or auricular electrodes.

-

Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The absence of the tonic hindlimb extension is considered a positive indication of anticonvulsant activity.

-

The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic seizure, is calculated using probit analysis.

3.2. Antimicrobial Activity

Many hydantoin and related thiazolidinedione derivatives have been reported to possess antibacterial and antifungal properties.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

3.3. Anticancer Activity

Certain hydantoin derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Quantitative Data

Table 1: Representative Anticancer Activity of Thiazolidine-2,4-dione Derivatives

| Compound | Cell Line | Activity (GI₅₀/IC₅₀, µM) | Reference |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Leukemia (SR) | 2.04 | [6] |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Non-Small Cell Lung Cancer (NCI-H522) | 1.36 | [6] |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Colon Cancer (COLO 205) | 1.64 | [6] |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | CNS Cancer (SF-539) | 1.87 | [6] |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Melanoma (SK-MEL-2) | 1.64 | [6] |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Ovarian Cancer (OVCAR-3) | 1.87 | [6] |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Renal Cancer (RXF 393) | 1.15 | [6] |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Prostate Cancer (PC-3) | 1.90 | [6] |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Breast Cancer (MDA-MB-468) | 1.11 | [6] |

| (Z)-5-benzylidenethiazolidine-2,4-dione derivative (22) | Hepatocellular Carcinoma (HepG2) | 2.04 | |

| (Z)-5-benzylidenethiazolidine-2,4-dione derivative (22) | Breast Adenocarcinoma (MCF-7) | 1.21 |

Table 2: Representative Antimicrobial Activity of 5-Arylidene-thiazolidine-2,4-dione Derivatives

| Compound | Microorganism | Activity (MIC, µg/mL) |

| Various 5-arylidene-thiazolidine-2,4-dione derivatives | Gram-positive bacteria | 2 - 16 |

Logical Workflow for Biological Screening

The following diagram illustrates a typical workflow for the biological screening of a novel compound like this compound.

Conclusion

This compound is a member of the historically significant and biologically active class of hydantoin compounds. While its specific discovery is not well-documented, its synthesis is readily achievable through the robust and versatile Bucherer-Bergs reaction. The hydantoin scaffold is a proven pharmacophore, and further investigation into the specific biological activities of the 5-isobutyl derivative is warranted to explore its potential therapeutic applications in areas such as epilepsy, infectious diseases, and oncology. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to undertake such investigations.

References

- 1. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. KR20130100290A - Shear controlled release for stenotic lesions and thrombolytic therapies - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Isobutylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties and a representative synthetic pathway for 5-Isobutylimidazolidine-2,4-dione, a heterocyclic compound belonging to the hydantoin class. Hydantoins are significant scaffolds in medicinal chemistry, recognized for their diverse biological activities. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. These data are essential for experimental design, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C₇H₁₂N₂O₂ |

| Molecular Weight | 156.18 g/mol [1][2][3] |

| IUPAC Name | 5-(2-methylpropyl)imidazolidine-2,4-dione |

| Synonyms | 5-Isobutylhydantoin |

| CAS Number | 67337-73-9 |

Synthetic Pathway: The Bucherer-Bergs Reaction

A primary and well-established method for the synthesis of 5-substituted hydantoins like this compound is the Bucherer-Bergs reaction.[4][5][6][7][8] This multicomponent reaction offers an efficient route starting from an aldehyde or ketone.[4][6][7][8]

The logical workflow for the synthesis of this compound from isovaleraldehyde via the Bucherer-Bergs reaction is illustrated in the diagram below.

Caption: Workflow for the Bucherer-Bergs Synthesis of this compound.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound and the subsequent characterization of the product.

Synthesis via Bucherer-Bergs Reaction

This protocol is a generalized procedure based on the principles of the Bucherer-Bergs reaction for synthesizing 5-substituted hydantoins.[4][5][9]

Materials:

-

Isovaleraldehyde (3-Methylbutanal)

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (for acidification)

Procedure:

-

In a suitable reaction vessel, a solution of ammonium carbonate and potassium cyanide is prepared in a mixture of water and ethanol.

-

Isovaleraldehyde is added to the solution.

-

The reaction mixture is heated, typically in a sealed vessel, at a temperature ranging from 60 to 70 °C for several hours.

-

The progress of the reaction is monitored using an appropriate technique such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then acidified with hydrochloric acid to precipitate the crude this compound.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure compound.

Product Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques is employed.

Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the molecular structure. The proton NMR would show characteristic signals for the isobutyl group protons and the protons on the imidazolidine ring. The carbon NMR would confirm the presence of the carbonyl carbons and the carbons of the isobutyl moiety.

-

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present. Characteristic absorption bands for the N-H stretches (around 3200 cm⁻¹) and the C=O stretches of the ureide group (around 1710-1770 cm⁻¹) would be expected.[10]

-

Mass Spectrometry (MS): Mass spectrometry is performed to determine the molecular weight of the compound, which should correspond to the calculated value of 156.18 g/mol . The fragmentation pattern can also provide structural information.

-

Melting Point Analysis: The melting point of the purified compound is measured and compared to literature values to assess its purity.

The logical relationship between the synthesis and characterization steps is outlined in the following diagram.

Caption: Logical workflow from synthesis to characterization of the target compound.

References

- 1. Carbamoylcaprolactam | C7H12N2O2 | CID 20196942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ectylurea CAS#: 95-04-5 [m.chemicalbook.com]

- 3. 依克替脲|ectylurea|CAS:95-04-5|formula:C7H12N2O2|mdl:暂无|einecs:暂无|rtecs:暂无|brn:暂无|pubchem:暂无 [chem.labr.cc]

- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 7. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - ProQuest [proquest.com]

- 8. Bucherer-Bergs Reaction [organic-chemistry.org]

- 9. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 5-Isobutylimidazolidine-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for 5-Isobutylimidazolidine-2,4-dione, also known as 5-isobutylhydantoin. Due to the limited availability of published experimental spectroscopic data for this specific compound, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions serve as a valuable reference for the identification and characterization of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data for analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.2 | Singlet | 1H | NH (position 1) |

| ~10.5 | Singlet | 1H | NH (position 3) |

| ~4.0 | Triplet | 1H | CH (position 5) |

| ~1.8 | Multiplet | 1H | CH (isobutyl) |

| ~1.6 | Multiplet | 2H | CH₂ (isobutyl) |

| ~0.9 | Doublet | 6H | 2 x CH₃ (isobutyl) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C =O (position 4) |

| ~157 | C =O (position 2) |

| ~58 | C H (position 5) |

| ~43 | C H₂ (isobutyl) |

| ~24 | C H (isobutyl) |

| ~22 | C H₃ (isobutyl) |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3300 | Strong, Broad | N-H Stretching |

| 2870-2960 | Medium-Strong | C-H Stretching (Aliphatic) |

| 1710-1780 | Strong | C=O Stretching (Amide) |

| 1350-1470 | Medium | C-H Bending |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 156 | [M]⁺ (Molecular Ion) |

| 113 | [M - C₃H₇]⁺ |

| 99 | [M - C₄H₉]⁺ |

| 86 | |

| 57 | [C₄H₉]⁺ |

Experimental Protocols

The synthesis of this compound can be effectively achieved via the Bucherer-Bergs reaction, a well-established method for the preparation of hydantoins from aldehydes or ketones.[1][2][3]

Synthesis of this compound via Bucherer-Bergs Reaction

This protocol outlines the one-pot synthesis starting from isovaleraldehyde.

Materials:

-

Isovaleraldehyde (3-methylbutanal)

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve ammonium carbonate (approximately 3-4 equivalents) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Add isovaleraldehyde (1 equivalent) to the solution and stir.

-

Carefully add potassium cyanide (approximately 1.5-2 equivalents) to the mixture. Caution: Potassium cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux (typically 60-80 °C) with continuous stirring for several hours (e.g., 4-8 hours). The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly acidify the reaction mixture with hydrochloric acid to a pH of approximately 6-7. This will cause the precipitation of the crude this compound.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified this compound.

Visualizations

Diagram 1: Experimental Workflow for the Bucherer-Bergs Synthesis

Caption: Workflow for the synthesis of this compound.

References

Potential Therapeutic Targets of 5-Isobutylimidazolidine-2,4-dione: An In-depth Technical Guide

Disclaimer: Direct experimental data on 5-Isobutylimidazolidine-2,4-dione is limited in publicly available scientific literature. This guide extrapolates potential therapeutic targets based on the well-established biological activities of the imidazolidine-2,4-dione (hydantoin) scaffold and its derivatives, particularly those with 5-alkyl substitutions.

Introduction

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The biological activity of hydantoin derivatives is significantly influenced by the nature of substituents at the N-1, N-3, and C-5 positions. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound by examining the structure-activity relationships (SAR) and mechanisms of action of structurally related compounds. The primary focus will be on its potential as an anticonvulsant and an anticancer agent.

Potential Therapeutic Targets

Based on the extensive research on hydantoin derivatives, the primary potential therapeutic targets for this compound are likely to be in the areas of neurology and oncology.

Anticonvulsant Activity

Hydantoin derivatives are a well-established class of anticonvulsant drugs.[1] The substitution at the C-5 position of the hydantoin ring is a critical determinant of this activity.[1][2][3]

Structure-Activity Relationship (SAR):

-

5-Alkyl Substituents: The presence of lower alkyl groups at the C-5 position is known to be favorable for activity against petit mal seizures.[2] While aromatic substituents are generally associated with activity against grand mal seizures, alkyl groups can also contribute to anticonvulsant effects.[1][2][3]

-

Lipophilicity: The anticonvulsant activity of hydantoin derivatives has been correlated with their lipophilicity (log P).[4] The isobutyl group at the C-5 position would confer a degree of lipophilicity that is consistent with potential central nervous system activity.

-

Direct Evidence for 5-Isobutyl Substitution: A study on iminohydantoin derivatives revealed that (S)-(+)-1-carbobenzoxy-5-isobutyl-2-iminohydantoin was active against pentylenetetrazole (PTZ)-induced seizures, suggesting a broader clinical potential for 5-isobutyl substituted hydantoins.[1]

Potential Mechanism of Action: The primary mechanism of action for many anticonvulsant hydantoins, like phenytoin, is the modulation of voltage-gated sodium channels in neurons.[5] By binding to the inactive state of the channel, they prolong its inactivation, thereby reducing the ability of neurons to fire at high frequencies, which is characteristic of seizures.

Anticancer Activity

Recent studies have highlighted the potential of hydantoin derivatives as antiproliferative agents against various cancer cell lines.[6]

Structure-Activity Relationship (SAR):

-

The antiproliferative activity of hydantoins is highly dependent on the substitution pattern on the core ring and any appended aromatic rings.

-

QSAR studies on some series of hydantoins have indicated that pharmacokinetic predictors and lipophilicity are important for their antiproliferative activity.[6]

Potential Mechanisms of Action: The anticancer effects of hydantoin derivatives are thought to be mediated through various mechanisms, including:

-

Enzyme Inhibition: Some hydantoins have been shown to inhibit receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which are crucial for cancer cell proliferation and survival.

-

Induction of Apoptosis: Certain hydantoin derivatives can trigger programmed cell death in cancer cells.

Quantitative Data Summary

Table 1: Anticonvulsant Activity of Hydantoin Derivatives (Maximal Electroshock Seizure Test)

| Compound | Substituent(s) | ED₅₀ (mg/kg) | Species | Reference |

| Phenylmethylenehydantoin derivative 14 | 2,4-di-Cl-phenylmethylene | 28 ± 2 | Mouse | [4] |

| Phenylmethylenehydantoin derivative 12 | 2-Cl-6-F-phenylmethylene | 39 ± 4 | Mouse | [4] |

| Phenytoin | 5,5-diphenyl | 30 ± 2 | Mouse | [4] |

| 3-[(4-phenylpiperazin-1-yl)-methyl]-5-cyclopropyl-5-phenyl-imidazolidine-2,4-dione | 5-cyclopropyl, 5-phenyl, N-Mannich base | 5.29 | Rat | [7] |

Table 2: In Vitro Cytotoxicity of Hydantoin and Thiohydantoin Derivatives

| Compound | Cell Line | IC₅₀ (µg/ml) | Reference |

| 2-thioxoimidazolidin-4-one derivative | HepG-2 | 2.33 | [8] |

| imidazoline derivative | HCT-116 | 0.76 | [8] |

| 5-(5-bromo-2-hydroxyphenyl)-...-2-thioxoimidazolidin-4-one | HepG-2 | 18.43 | [8] |

| 5-(5-bromo-2-hydroxyphenyl)-...-2-thioxoimidazolidin-4-one | HCT-116 | 82.36 | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential therapeutic activities of this compound.

Maximal Electroshock (MES) Seizure Test

This test is used to identify compounds effective against generalized tonic-clonic seizures.

Protocol:

-

Animals: Male ICR mice (20-25 g).

-

Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is included.

-

Electrode Placement: At the time of peak effect of the compound, corneal electrodes are placed on the eyes of the restrained animal. A drop of anesthetic ophthalmic solution (e.g., 0.5% tetracaine) is applied to the corneas prior to electrode placement.

-

Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

-

Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this response.

-

Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is used to identify compounds that can raise the seizure threshold.

Protocol:

-

Animals: Male CF-1 mice.

-

Compound Administration: The test compound is administered i.p. or p.o. at various doses.

-

PTZ Injection: At the time of peak effect, pentylenetetrazole (PTZ) is injected subcutaneously (e.g., 85 mg/kg).

-

Observation: Animals are observed for 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.

-

Data Analysis: The dose of the test compound that protects 50% of the animals from clonic seizures (ED₅₀) is determined.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess the in vitro cytotoxic effects of a compound on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, HepG-2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (solubilized in DMSO and diluted in culture medium) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC₅₀).

Conclusion

While direct experimental evidence for this compound is not extensively available, the established pharmacology of the hydantoin scaffold provides a strong basis for predicting its potential therapeutic targets. The presence of a 5-isobutyl group suggests that the compound is a promising candidate for evaluation as both an anticonvulsant and an anticancer agent. Its lipophilicity may allow for good blood-brain barrier penetration, which is advantageous for neurological applications. Future research should focus on the synthesis of this compound and its in vitro and in vivo evaluation using the standardized protocols outlined in this guide to confirm these hypothesized activities and elucidate its precise mechanisms of action.

References

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. QSAR characterization of new synthesized hydantoins with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticonvulsant activity of new n-mannich bases derived from 5-cyclopropyl-5-phenyl-hydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 5-Isobutylimidazolidine-2,4-dione Bioactivity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the computational methodologies for predicting the biological activity of 5-Isobutylimidazolidine-2,4-dione, a derivative of the versatile hydantoin scaffold. Due to limited direct experimental data on this specific molecule, this document leverages bioisosteric principles and data from analogous hydantoin and thiazolidine-2,4-dione compounds to forecast its potential therapeutic applications and mechanisms of action.

Introduction: The Therapeutic Potential of the Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this five-membered heterocyclic ring have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and antidiabetic activities.[3][4] The versatility of the hydantoin ring, with possible substitutions at multiple positions, allows for the fine-tuning of its biological activity.[4] In silico predictive methods are crucial in the rational design and optimization of novel hydantoin derivatives, significantly accelerating the drug discovery process.[1]

This compound, the subject of this guide, is a derivative with a butyl group attached to the heterocyclic ring. While specific research on this compound is emerging, its structural similarity to other active hydantoins allows for robust bioactivity predictions using computational models.

Predicted Bioactivities and Molecular Targets

Based on the known activities of structurally related compounds, this compound is predicted to interact with several key biological targets. The following sections outline these potential activities, supported by quantitative data from analogous compounds.

Anticancer Activity

Hydantoin and thiazolidine-2,4-dione derivatives have shown significant antiproliferative effects against various cancer cell lines.[1][5] Molecular docking studies have been instrumental in identifying their interactions with key oncogenic proteins.[1]

Table 1: Anticancer Activity of Related Hydantoin and Thiazolidine-2,4-dione Derivatives

| Compound Class | Target/Cell Line | Bioactivity (IC50) | Reference |

| 5-benzylidene thiazolidine-2,4-dione derivatives | Murine Leukemia (L1210), Murine Mammary Carcinoma (FM3A), Human T Lymphocyte (CEM), Human Cervix Carcinoma (HeLa) | 0.19 to 3.2 µM | [5] |

| 5-acridin-9-ylmethylene-3-benzyl-thiazolidine-2,4-dione analogs | Various cancer cell lines | 4.1–58 µM | [5] |

| Thiazolidine-2,4-dione derivatives | VEGFR-2 | 0.053 µM (Compound 11f) | [6] |

| Thiazolidine-2,4-dione derivatives | HepG2 and MCF-7 cancer cell lines | 0.64 ± 0.01 µM and 0.53 ± 0.04 µM (Compound 11f) | [6] |

| 5-(4-Methoxybenzylidene)thiazolidin-2,4-dione derivatives | HepG2, HCT116 and MCF-7 cell lines | 5.1–22.08 µM | [7][8] |

A potential mechanism of action for the anticancer effects of these compounds is the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.

Antimicrobial Activity

Hydantoin derivatives have also been investigated for their antibacterial and antifungal properties.[9] In silico studies, particularly molecular docking, can help elucidate the potential mechanisms of action, such as the inhibition of essential bacterial enzymes like DNA gyrase.

Table 2: Antimicrobial Activity of Related Hydantoin Derivatives

| Compound Class | Target/Organism | Bioactivity (MIC/IC50) | Reference |

| Methyl 4‐((4‐(4‐chlorophenyl)‐2,5‐dioxoimidazolidin‐1‐yl) methyl) benzoate derivatives | Gram-positive and Gram-negative bacteria | MIC: 0.1–9.5 µg/mL | [9] |

| Compound 5b | DNA gyrase | IC50: 0.025 µM | [9] |

| Compound 5d | DNA gyrase | IC50: 0.24 µM | [9] |

In Silico Prediction Methodologies

A variety of computational techniques are employed to predict the bioactivity and pharmacokinetic properties of this compound.

Molecular Docking

Molecular docking is a fundamental in silico technique used to predict the binding orientation and affinity of a ligand to a target protein. This method provides crucial information about the interactions between the compound and the active site of the receptor.[1]

Experimental Protocol: Molecular Docking

-

Ligand Preparation:

-

The 3D structure of this compound is generated using software such as ChemDraw or Avogadro.

-

Energy minimization of the ligand structure is performed using a suitable force field (e.g., MMFF94).

-

Gasteiger charges are assigned, and non-polar hydrogens are merged.

-

-

Protein Preparation:

-

The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are removed.

-

Polar hydrogens and Kollman charges are added to the protein structure.

-

-

Docking Simulation:

-

A grid box is defined around the active site of the target protein.

-

Docking is performed using software like AutoDock Vina or Glide.

-

The docking results are analyzed to identify the best binding pose based on the docking score and interactions with key amino acid residues.

-

Table 3: In Silico Docking and Binding Energy Data for Related Compounds

| Compound Class/ID | Target | Docking Score (kcal/mol) | Binding Free Energy (kcal/mol) | Reference |

| Hydantoin Derivatives (ZINC36378940, ZINC2005305, etc.) | PHD2 | -13.34, -12.76, -11.96, -11.41 | - | [10] |

| CMNPD13808 | PHD2 | - | -72.91 | [10] |

| CID15081178 | PHD2 | - | -65.55 | [10] |

| Hydantoin Derivatives (6, 10) | Bcl-2 | -7.5, -7.9 | - | [11] |

| iNOS–Inulin Complex | iNOS | - | -45.89 | [10] |

| COX2–Inulin Complex | COX2 | - | -37.78 | [10] |

| IL-1β–Inulin Complex | IL-1β | - | -27.76 | [10] |

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new compounds based on their structural features. A robust QSAR model was developed for 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives as PTP1B inhibitors with a correlation coefficient (R²) of 0.942.[12]

Experimental Protocol: 2D-QSAR Modeling

-

Data Set Preparation:

-

A dataset of compounds with known biological activity (e.g., IC50 values) is collected.

-

The biological activities are converted to a logarithmic scale (pIC50).

-

-

Descriptor Calculation:

-

A variety of molecular descriptors (e.g., topological, electronic, constitutional) are calculated for each compound in the dataset.

-

-

Model Development:

-

The dataset is divided into a training set and a test set.

-

A statistical method, such as multiple linear regression (MLR), is used to build a model that correlates the descriptors with the biological activity of the training set.

-

-

Model Validation:

-

The predictive power of the model is evaluated using the test set and statistical parameters like the correlation coefficient (R²) and cross-validated R² (Q²).

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the predicted binding pose from molecular docking.

Experimental Protocol: Molecular Dynamics Simulation

-

System Preparation:

-

The docked ligand-protein complex is placed in a simulation box with a defined water model (e.g., TIP3P).

-

Ions are added to neutralize the system.

-

-

Simulation:

-

The system is subjected to energy minimization to remove steric clashes.

-

The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated.

-

A production run is performed for a specified time (e.g., 100 ns).

-

-

Analysis:

-

The trajectory from the simulation is analyzed to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energy to assess the stability of the complex.

-

Conclusion

In silico prediction methods are indispensable tools for exploring the therapeutic potential of novel compounds like this compound. By leveraging data from structurally similar molecules, computational techniques such as molecular docking, QSAR, and MD simulations provide a rational basis for predicting its bioactivity and guiding further experimental studies. The insights gained from these predictive models can significantly accelerate the identification of new drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. 1-Butylimidazolidine-2,4-dione|33599-32-5 [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New thiazolidine-2,4-diones as effective anti-proliferative and anti-VEGFR-2 agents: Design, synthesis, in vitro, docking, MD simulations, DFT, ADMET, and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Computer-Aided Strategy on 5-(Substituted benzylidene) Thiazolidine-2,4-Diones to Develop New and Potent PTP1B Inhibitors: QSAR Modeling, Molecular Docking, Molecular Dynamics, PASS Predictions, and DFT Investigations [mdpi.com]

5-Isobutylimidazolidine-2,4-dione: A Comprehensive Technical Guide to its Chemistry and Relationship with Hydantoins

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 5-Isobutylimidazolidine-2,4-dione, a derivative of the hydantoin heterocyclic system. It elucidates the fundamental relationship between this specific compound and the broader class of hydantoins, covering their synthesis, chemical properties, and significant biological activities. This document details established synthetic methodologies, including the Bucherer-Bergs reaction and Urech hydantoin synthesis, and discusses the known anticonvulsant, antimicrobial, and anticancer properties associated with the hydantoin scaffold. While specific experimental data for this compound is not extensively available in the public domain, this guide compiles relevant data from closely related analogs to provide a predictive overview of its potential characteristics and therapeutic applications.

Introduction: The Hydantoin Scaffold

Hydantoin, chemically known as imidazolidine-2,4-dione, is a five-membered heterocyclic organic compound. The hydantoin nucleus is a versatile pharmacophore that forms the structural basis for a wide range of biologically active compounds. Its derivatives are recognized for their diverse therapeutic applications, including anticonvulsant, antiarrhythmic, antimicrobial, and anticancer activities.

This compound is a specific derivative of hydantoin where an isobutyl group is attached to the 5th position of the hydantoin ring. Its chemical structure directly places it within the hydantoin class of compounds, and its properties are therefore intrinsically linked to this chemical family.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for hydantoin synthesis. The two primary and most versatile methods are the Bucherer-Bergs reaction and the Urech hydantoin synthesis.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a one-pot multicomponent reaction that synthesizes 5-substituted hydantoins from a carbonyl compound (an aldehyde or a ketone), ammonium carbonate, and an alkali metal cyanide (e.g., potassium cyanide). For the synthesis of this compound, the starting aldehyde would be isovaleraldehyde.

Reaction Workflow:

Figure 2: Workflow for the Bucherer-Bergs synthesis.

General Experimental Protocol (Adapted for this compound):

A mixture of isovaleraldehyde, potassium cyanide, and ammonium carbonate in a suitable solvent (typically a mixture of ethanol and water) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and acidified with a strong acid, such as hydrochloric acid, to precipitate the crude this compound. The product can then be purified by recrystallization.

Urech Hydantoin Synthesis

The Urech hydantoin synthesis involves the reaction of an α-amino acid with potassium cyanate, followed by acid-catalyzed cyclization. To synthesize this compound, the corresponding α-amino acid, leucine, would be used.

Reaction Workflow:

Figure 3: Workflow for the Urech hydantoin synthesis.

General Experimental Protocol (Adapted for this compound):

Leucine is dissolved in water, and a solution of potassium cyanate is added. The mixture is heated to form the intermediate N-carbamoylleucine. After the initial reaction, the mixture is acidified with a strong acid (e.g., hydrochloric acid) and heated to induce cyclization to form this compound. The product precipitates upon cooling and can be collected by filtration and purified by recrystallization.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 67337-73-9 | N/A |

| Molecular Formula | C₇H₁₂N₂O₂ | N/A |

| Molecular Weight | 156.18 g/mol | N/A |

| Melting Point | 209-211 °C | [1] |

Biological Activities of Hydantoin Derivatives

The hydantoin scaffold is a key feature in numerous compounds with significant biological activities. While specific data for this compound is limited, the activities of related 5-substituted hydantoins provide a strong indication of its potential therapeutic applications.

Anticonvulsant Activity

Hydantoin derivatives are a well-established class of anticonvulsant drugs. The archetypal hydantoin, phenytoin (5,5-diphenylhydantoin), has been a cornerstone in the treatment of epilepsy for decades.

Mechanism of Action:

The primary mechanism of anticonvulsant action for many hydantoins involves the modulation of voltage-gated sodium channels in neurons. By binding to the inactive state of these channels, hydantoins slow their recovery, thereby limiting the rapid and repetitive firing of neurons that is characteristic of seizures.

Figure 4: Mechanism of anticonvulsant action of hydantoins.

Quantitative Data for Related Compounds:

The anticonvulsant activity of compounds is often evaluated using the maximal electroshock (MES) seizure test, with the effective dose 50 (ED₅₀) being a key parameter.

| Compound | Animal Model | ED₅₀ (mg/kg) | Reference |

| Phenytoin | Mice | 9.5 | N/A |

| 5-(4-Chlorobenzyl)-5-methylhydantoin | Mice | 35 | N/A |

| 5-Ethyl-5-phenylhydantoin | Mice | 12 | N/A |

Note: This table presents data for structurally related compounds to indicate the potential range of activity.

Antimicrobial Activity

Several hydantoin derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):

-

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Quantitative Data for Related Compounds:

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5-(4-Chlorophenyl)-5-methylhydantoin | S. aureus | 16 | N/A |

| 5-(4-Nitrophenyl)-5-methylhydantoin | E. coli | 32 | N/A |

| Nitrofurantoin (a hydantoin derivative) | E. coli | 16-64 | N/A |

Note: This table presents data for structurally related compounds to indicate the potential range of activity.

Anticancer Activity

The hydantoin scaffold is present in several anticancer drugs, and numerous derivatives have been investigated for their cytotoxic effects on various cancer cell lines.

Experimental Protocol for Cytotoxicity Assay (MTT Assay):

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (this compound) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.

Quantitative Data for Related Compounds:

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 5-(4-Hydroxybenzylidene)hydantoin | HeLa | 15.4 | N/A |

| 5-Phenyl-5-ethylhydantoin | MCF-7 | 25 | N/A |

| Nilutamide (a hydantoin derivative) | LNCaP | 10 | N/A |

Note: This table presents data for structurally related compounds to indicate the potential range of activity.

Conclusion

This compound, as a member of the hydantoin family, holds significant potential for biological activity, drawing from the well-established therapeutic applications of this chemical class. While specific experimental data for this particular derivative remains scarce in publicly accessible literature, the established synthetic routes and the known bioactivities of structurally similar compounds provide a solid foundation for future research and development. The Bucherer-Bergs and Urech synthesis methods offer reliable pathways for its preparation, and its structural similarity to known anticonvulsant, antimicrobial, and anticancer agents suggests that it may exhibit similar properties. Further investigation is warranted to fully characterize the physicochemical properties and biological profile of this compound to unlock its full therapeutic potential.

References

Exploring the Chemical Space of Imidazolidine-2,4-dione Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active compounds. Its synthetic tractability and ability to interact with various biological targets have made it a focal point in the development of novel therapeutics. This technical guide provides an in-depth exploration of the chemical space of imidazolidine-2,4-dione analogs, covering their synthesis, biological activities, and the signaling pathways they modulate. Detailed experimental protocols for key synthetic and analytical methods are provided to facilitate further research and development in this promising area.

Synthetic Strategies for Imidazolidine-2,4-dione Analogs

The imidazolidine-2,4-dione core can be synthesized through several established methods, offering flexibility in accessing a diverse range of analogs. The most common approaches include the Bucherer-Bergs reaction, the Urech hydantoin synthesis, and cyclization reactions from α-amino acids or other suitable precursors.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a one-pot synthesis that involves the reaction of a carbonyl compound (ketone or aldehyde), an alkali metal cyanide, and ammonium carbonate to form a 5-substituted hydantoin.[1][2][3]

Reaction Scheme:

Caption: General scheme of the Bucherer-Bergs reaction.

Synthesis from Amino Acids

Imidazolidine-2,4-diones can also be synthesized from α-amino acids through reaction with isocyanates or isothiocyanates, followed by cyclization.[4][5][6] This method is particularly useful for creating analogs with substitution at the N-3 and C-5 positions.

Reaction Scheme:

Caption: Synthesis from α-amino acids.

Biological Activities and Structure-Activity Relationships

Imidazolidine-2,4-dione analogs have been reported to exhibit a wide spectrum of biological activities, including anticancer, anticonvulsant, antimicrobial, and enzyme inhibitory effects. The following tables summarize some of the reported quantitative data for various analogs.

Anticancer Activity

The anticancer activity of imidazolidine-2,4-dione derivatives has been extensively studied against various cancer cell lines. The tables below present a selection of compounds and their reported IC50 values.

Table 1: Anticancer Activity of Selected Imidazolidine-2,4-dione Analogs

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |